molecular formula C12H22N2O B10902482 N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide

N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide

Cat. No.: B10902482
M. Wt: 210.32 g/mol
InChI Key: FSYSGXPYBZTEBH-ACCUITESSA-N
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Description

N’-[(1E)-2-methylcyclohexylidene]pentanehydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

The synthesis of N’-[(1E)-2-methylcyclohexylidene]pentanehydrazide can be achieved through the condensation reaction between 2-methylcyclohexanone and pentanehydrazide. The reaction typically involves the following steps:

    Condensation Reaction: The 2-methylcyclohexanone is reacted with pentanehydrazide in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrazone.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N’-[(1E)-2-methylcyclohexylidene]pentanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-2-methylcyclohexylidene]pentanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Hydrazones are known for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and electronic devices.

    Analytical Chemistry: It can be used as a reagent in analytical methods for the detection and quantification of various analytes.

Mechanism of Action

The mechanism of action of N’-[(1E)-2-methylcyclohexylidene]pentanehydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N’-[(1E)-2-methylcyclohexylidene]pentanehydrazide can be compared with other similar hydrazone compounds, such as:

    N’-[(1E)-2-methylcyclohexylidene]-2H-1,3-benzodioxole-5-carbohydrazide: This compound has a similar hydrazone structure but with a benzodioxole moiety, which may impart different biological activities and properties.

    2-Propyl-N’-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide:

The uniqueness of N’-[(1E)-2-methylcyclohexylidene]pentanehydrazide lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other hydrazone compounds.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(E)-(2-methylcyclohexylidene)amino]pentanamide

InChI

InChI=1S/C12H22N2O/c1-3-4-9-12(15)14-13-11-8-6-5-7-10(11)2/h10H,3-9H2,1-2H3,(H,14,15)/b13-11+

InChI Key

FSYSGXPYBZTEBH-ACCUITESSA-N

Isomeric SMILES

CCCCC(=O)N/N=C/1\CCCCC1C

Canonical SMILES

CCCCC(=O)NN=C1CCCCC1C

Origin of Product

United States

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